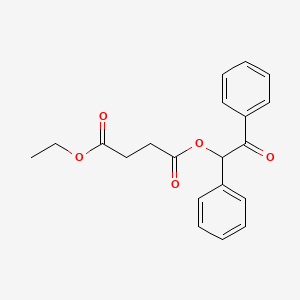

1-Ethyl 4-(2-oxo-1,2-diphenylethyl) succinate

Description

1-Ethyl 4-(2-oxo-1,2-diphenylethyl) succinate is an ester derivative of succinic acid, featuring a 2-oxo-1,2-diphenylethyl (Desyl) group. This moiety is a well-known protecting group in organic synthesis, characterized by two phenyl rings attached to a ketone-bearing ethylene chain . The compound is synthesized via the Stobbe condensation of diethyl succinate with a ketone, a method adapted from classical procedures described by Müller et al. (1999) and Concillon et al. (2004) .

Properties

IUPAC Name |

1-O-ethyl 4-O-(2-oxo-1,2-diphenylethyl) butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O5/c1-2-24-17(21)13-14-18(22)25-20(16-11-7-4-8-12-16)19(23)15-9-5-3-6-10-15/h3-12,20H,2,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRKIBCIEEKBVGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)OC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372649 | |

| Record name | 1-ethyl 4-(2-oxo-1,2-diphenylethyl) succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499785-49-8 | |

| Record name | 1-Ethyl 4-(2-oxo-1,2-diphenylethyl) butanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499785-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-ethyl 4-(2-oxo-1,2-diphenylethyl) succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Synthesis

The most authoritative and detailed preparation method is described in patent CN101265188A, which outlines a two-step process:

| Step | Description | Conditions | Key Reagents | Outcome |

|---|---|---|---|---|

| 1 | Preparation of Grignard reagent | React beta-bromophenylethane with magnesium in methyl tertiary butyl ether (MTBE) solvent with a thinner additive | Beta-bromophenylethane, Mg, MTBE + thinner | Formation of Grignard solution |

| 2 | Addition reaction of Grignard reagent with diethyl oxalate | Addition at -30 to 50 °C for 1-15 hours | Grignard solution, diethyl oxalate | Formation of 2-oxo-4-phenylbutyrate intermediate |

Reaction Conditions and Optimization

- Solvent System : Methyl tertiary butyl ether (MTBE) with a volume ratio of thinner to MTBE between 0 and 0.25:1.

- Molar Ratios : MTBE to beta-bromophenylethane between 1:5 to 5:1.

- Temperature : Grignard reaction at 30–60 °C; addition reaction at -30 to 50 °C.

- Reaction Time : Grignard reaction 1–12 hours; addition reaction 1–15 hours.

Post-Reaction Processing

After the addition reaction, the product solution undergoes:

- Acid hydrolysis (preferably with hydrochloric acid, mercaptan, or acetic acid) at 0–20 °C for 0.1–1.0 hours.

- Alkali neutralization.

- Washing and drying to isolate the final 2-oxo-4-phenylbutyrate compound.

Yield and Advantages

- Yield: Greater than 80% under optimized conditions.

- Advantages: Short synthesis cycle, high yield, low production cost.

- The insolubility of the adduct in the MTBE solvent prevents side reactions, improving purity and yield.

Representative Experimental Procedure (From Patent CN101265188A)

| Step | Procedure Details |

|---|---|

| 1 | In a dry 500 mL flask under nitrogen, add 7.2 g Mg, 10 g THF, and iodine. Initiate reaction with 1 mL beta-bromophenylethane at room temperature. Then add 56.1 g beta-bromophenylethane and 126 g MTBE dropwise at 50–60 °C over 2 hours to form Grignard reagent. |

| 2 | In a separate flask, cool 52.6 g diethyl oxalate and 20 g ether to -5 to -10 °C. Add the Grignard solution dropwise, stir for 30 minutes. |

| 3 | Hydrolyze product with 100 g 10% HCl at 0–5 °C, add 30 g 31% HCl, stir for 30 minutes. Separate layers, wash with NaHCO3 and saturated salt solution, concentrate under reduced pressure to yield 50 g product (80.5% yield). |

Comparative Analysis of Preparation Routes

| Route | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Grignard Reaction (Preferred) | Beta-bromophenylethane + Mg → Grignard reagent; addition to diethyl oxalate | High yield (>80%), short cycle, low cost | Requires strict anhydrous, inert atmosphere; sensitive to side reactions |

| Aldol Condensation | Phenyl aldehyde + pyruvic acid → intermediate → esterification and reduction | Uses readily available aldehydes | Longer synthesis, moderate yield (~69%), multiple steps |

| Substitution Route | 2-phenylethyl alcohol → halide → Grignard reagent → addition | Shortest route | Harsh conditions, low yield, operational complexity |

Summary Table of Key Parameters for Grignard Preparation Method

| Parameter | Range/Value | Notes |

|---|---|---|

| Solvent | MTBE + thinner (0–0.25 volume ratio) | Controls solubility and side reactions |

| Molar ratio (MTBE:beta-bromophenylethane) | 1–5:1 | Optimizes reaction environment |

| Grignard reaction temperature | 30–60 °C | Ensures efficient reagent formation |

| Grignard reaction time | 1–12 hours | Sufficient for complete reaction |

| Addition reaction temperature | -30 to 50 °C | Controls addition rate and selectivity |

| Addition reaction time | 1–15 hours | Ensures full conversion |

| Hydrolysis temperature | 0–20 °C (preferably 5–15 °C) | Mild conditions to avoid decomposition |

| Hydrolysis time | 0.1–1.0 hours | Efficient conversion to final product |

| Yield | >80% | High efficiency |

Research Findings and Practical Considerations

- The use of MTBE with a small amount of thinner as solvent is critical to prevent the adduct from further reacting to by-products, enhancing yield and purity.

- Initiation of the Grignard reagent with iodine and THF improves reaction reliability.

- Maintaining inert atmosphere (nitrogen) and anhydrous conditions is essential to avoid Grignard reagent decomposition.

- Temperature control during addition and hydrolysis steps is crucial to maximize yield and minimize side reactions.

- The method is scalable and cost-effective for industrial production of 1-ethyl 4-(2-oxo-1,2-diphenylethyl) succinate or closely related intermediates.

Chemical Reactions Analysis

1-Ethyl 4-(2-oxo-1,2-diphenylethyl) succinate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Overview

1-Ethyl 4-(2-oxo-1,2-diphenylethyl) succinate is a synthetic organic compound notable for its unique structure and diverse applications across various scientific fields. With the molecular formula and a molecular weight of 340.37 g/mol, this compound features a succinate backbone and is characterized by both an ethyl group and a ketone moiety derived from diphenylethyl. Its distinct structural configuration makes it an interesting subject for research in chemistry, biology, and medicine.

Chemical Properties and Reactivity

The compound exhibits significant reactivity due to the presence of a carbonyl group and an ester functional group. Key chemical reactions involving this compound include:

- Oxidation : Converting the ketone to carboxylic acids or other ketones using agents like potassium permanganate.

- Reduction : Transforming the ketone to an alcohol with reducing agents such as sodium borohydride.

- Substitution : The ethyl group can be replaced by other alkyl or aryl groups via nucleophilic substitution reactions.

These reactions are facilitated under specific conditions often involving acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.

Chemistry

This compound serves as an intermediate in the synthesis of more complex organic molecules. It is utilized in various organic reactions due to its unique structural attributes, making it valuable for developing novel compounds.

Biology

Research has indicated potential biological activities associated with this compound. Studies focus on its effects on cellular processes, including enzyme interactions and signaling pathways. The compound's ability to modulate enzyme activity suggests possible applications in biochemical research.

Medicine

Ongoing research explores its therapeutic applications , particularly in drug development. Investigations into its pharmacological properties may reveal new avenues for treatment options in various medical conditions.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials such as polymers and resins. Its unique properties contribute to the development of innovative materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 1-Ethyl 4-(2-oxo-1,2-diphenylethyl) succinate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, alter cellular signaling pathways, and interact with receptor sites. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The Desyl group (C₆H₅-C(O)-C₆H₅-) is a common feature in the following analogs, but differences in functional groups and substitution patterns lead to distinct properties:

Key Observations:

- Functional Diversity: The hydroxyquinoline group in ’s compound introduces fluorescence properties, while the sulfanyl group in ’s analog may enhance metal-binding capacity .

- Synthetic Complexity: Stobbe condensation is a one-step method for the target compound, whereas analogs with heterocycles (e.g., quinazolinone) require multi-step syntheses .

Physicochemical Properties

- Solubility : Ethyl succinate derivatives are sparingly soluble in water but soluble in organic solvents like DMSO or chloroform. In contrast, carboxylic acid derivatives () exhibit higher aqueous solubility at physiological pH .

- Stability : The Desyl group’s aromatic rings confer UV stability, making such compounds suitable for photochemical studies .

Biological Activity

Overview

1-Ethyl 4-(2-oxo-1,2-diphenylethyl) succinate is a synthetic compound classified as a succinate ester, with the molecular formula and a molecular weight of 340.37 g/mol. This compound has garnered attention for its potential biological activities, particularly in cellular processes and enzyme interactions. Its unique structure combines a succinate moiety with a diphenylethyl ketone, which may confer distinct pharmacological properties.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Modulation : The compound may interact with specific enzymes, altering their activity and thereby influencing metabolic pathways.

- Cellular Signaling : It can affect various signaling pathways within cells, potentially leading to changes in cell behavior.

- Receptor Interaction : The compound may bind to specific receptors, triggering physiological responses.

Further research is required to elucidate the precise molecular targets and pathways involved in its action.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant properties. These properties are critical in mitigating oxidative stress within cells, which is associated with various diseases including cancer and neurodegenerative disorders. The antioxidant activity may be attributed to the compound's ability to scavenge free radicals and reduce reactive oxygen species (ROS) production .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also possess anti-inflammatory effects. By modulating inflammatory pathways, it could potentially reduce inflammation-related damage in tissues. This aspect is particularly relevant for conditions characterized by chronic inflammation .

Study on Cellular Effects

In a study examining the effects of various succinate esters on cell viability and proliferation, this compound was shown to influence cell growth in cultured human cells. The results indicated that at certain concentrations, the compound could enhance cell proliferation, while at higher concentrations, it exhibited cytotoxic effects. This duality highlights the importance of dosage in therapeutic applications.

Animal Model Research

Another significant study involved administering the compound in animal models to assess its pharmacokinetics and therapeutic potential. Results showed that the compound crossed the blood-brain barrier effectively, suggesting potential applications in treating neurological disorders. The study also reported improvements in behavioral outcomes in treated animals compared to controls .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Cellular Proliferation |

|---|---|---|---|

| This compound | Moderate | Yes | Dose-dependent |

| Benzoin ethyl ether | Low | No | Moderate |

| Alpha-acetoxy-deoxybenzoin | High | Yes | High |

Q & A

Q. How can AI-driven process simulation enhance the scalability of synthesis protocols?

- Methodological Answer : Integrate AI platforms (e.g., COMSOL Multiphysics) for real-time optimization of reaction parameters (e.g., flow rates in continuous reactors). Use machine learning to predict yield bottlenecks and recommend corrective actions (e.g., adjusting residence time) .

Notes

- Theoretical Alignment : Ensure all experimental designs are anchored in established frameworks (e.g., transition state theory for mechanistic studies) .

- Data Integrity : Address uncertainties via error propagation analysis and Monte Carlo simulations for confidence intervals in reported values .

- Safety Compliance : Adhere to institutional protocols for hazardous material handling, including fume hood use and waste disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.